(2-Ethoxy-3-fluorophenyl)methanamine
Description
“(2-Ethoxy-3-fluorophenyl)methanamine” is a primary amine with a benzylamine backbone substituted with ethoxy (-OCH₂CH₃) and fluorine (-F) groups at the 2- and 3-positions of the phenyl ring, respectively. Its molecular formula is C₉H₁₂FNO, with a molecular weight of 169.20 g/mol (calculated). The compound is identified by CAS number 1532017-59-6 and is available at 95% purity .
Properties
IUPAC Name |
(2-ethoxy-3-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-2-12-9-7(6-11)4-3-5-8(9)10/h3-5H,2,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKHTLOUVHNEHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-3-fluorophenyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-ethoxy-3-fluorobenzaldehyde.
Reductive Amination: The key step involves the reductive amination of 2-ethoxy-3-fluorobenzaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Reaction Conditions: The reaction is usually carried out in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of (2-Ethoxy-3-fluorophenyl)methanamine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxy-3-fluorophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
(2-Ethoxy-3-fluorophenyl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of (2-Ethoxy-3-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluorine substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The methanamine group can form hydrogen bonds and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Trifluoromethyl vs. Ethoxy/Fluoro
The compound 2-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine (CAS 353779-15-4, ) features a trifluoromethyl (-CF₃) group, which is strongly electron-withdrawing. Compared to the target compound:
- Lipophilicity : -CF₃ increases logP (greater lipid solubility), while -OCH₂CH₃ and -F balance lipophilic and polar characteristics.
- Basicity : The amine in the target compound is likely more basic due to reduced electron withdrawal compared to -CF₃.
Biological Activity
Overview
(2-Ethoxy-3-fluorophenyl)methanamine, with the CAS number 1532017-59-6, is an organic compound classified as an aromatic amine. It features a phenyl ring with an ethoxy group at the second position and a fluorine atom at the third position, along with a methanamine group. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and biological studies.
The unique structure of (2-Ethoxy-3-fluorophenyl)methanamine allows it to undergo various chemical reactions:
- Oxidation : The amine group can be oxidized to form nitroso or nitro derivatives.
- Reduction : It can be reduced to yield primary amines or alcohols.
- Substitution : The aromatic ring can participate in electrophilic substitution reactions.
These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The biological activity of (2-Ethoxy-3-fluorophenyl)methanamine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the ethoxy and fluorine substituents enhances its binding affinity and selectivity. The methanamine group is capable of forming hydrogen bonds and electrostatic interactions, which stabilize its binding to target sites.
Medicinal Chemistry Applications
(2-Ethoxy-3-fluorophenyl)methanamine serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders. Its structural characteristics may contribute to improved metabolic stability and lipophilicity, making it a valuable scaffold in drug design.
Case Studies
- Neuropharmacology : Research indicates that derivatives of (2-Ethoxy-3-fluorophenyl)methanamine exhibit promising activity in modulating neurotransmitter systems, which could be beneficial for treating conditions like depression and anxiety.
- Anticancer Activity : Preliminary studies suggest that compounds related to (2-Ethoxy-3-fluorophenyl)methanamine may inhibit cancer cell proliferation through mechanisms involving receptor modulation. For instance, studies have shown that fluorinated analogs can enhance the potency of inhibitors targeting growth factor receptors .
Comparative Analysis
To better understand the biological activity of (2-Ethoxy-3-fluorophenyl)methanamine, it is essential to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (2-Ethoxy-5-fluorophenyl)methanamine | Fluorine at position 5 | Enhanced receptor binding |
| (2-Methoxy-3-fluorophenyl)methanamine | Methoxy group instead of ethoxy | Altered pharmacokinetics |
| (2-Ethoxy-3-chlorophenyl)methanamine | Chlorine instead of fluorine | Different enzyme interaction profiles |
The unique positioning of the ethoxy and fluorine groups in (2-Ethoxy-3-fluorophenyl)methanamine contributes significantly to its distinct biological properties compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
